(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by an (S)-configured amino group, a 3-methyl-butyramide backbone, and a 4-chloro-benzyl substituent attached to the nitrogen atom.
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-chlorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-3-5-10(13)6-4-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXYTGFXXUOIF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 3-methylbutyric acid.
Formation of Intermediate: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with an amine to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with 3-methylbutyric acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
- Benzyl substituents (e.g., halogen type, position, or additional functional groups).
- Amino/amide backbone (e.g., cyclopropyl or alkyl substitutions).
- Stereochemistry (e.g., S-configuration retention).
Comparative Analysis Table
*Inferred from structural analogs.
Structural and Functional Insights
Halogenation Effects: The 4-chloro-benzyl substituent in the target compound provides moderate lipophilicity compared to the 2,4-dichloro analog (), which may influence membrane permeability.
Backbone Modifications: Cyclopropyl incorporation () introduces conformational rigidity, which could reduce metabolic degradation.
Stereochemical Considerations :
- All listed compounds retain the (S)-configuration, emphasizing the role of chirality in biological interactions.
Research and Commercial Considerations
- Physicochemical Data : Missing melting/boiling points and solubility parameters in evidence limit functional comparisons.
Biological Activity
(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈ClN₂O
- Molecular Weight : Approximately 270.77 g/mol
- Functional Groups : The compound features an amine group, a chloro-substituted benzyl moiety, and a butyramide backbone, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes, thereby modulating various biochemical pathways. The presence of the chlorine atom on the benzyl ring enhances its reactivity, making it a candidate for further exploration in therapeutic contexts.
Pharmacological Activities
-
Antidepressant Properties :
- The compound's structural similarity to known antidepressants suggests potential efficacy in mood regulation. Initial studies indicate that it may exhibit antidepressant-like effects in animal models, warranting further investigation into its mechanism and efficacy.
-
Anticonvulsant Activity :
- Research indicates that related compounds within the same class have demonstrated significant anticonvulsant activities. For example, derivatives similar to this compound have shown effectiveness in reducing seizure activity in animal models . The structure-activity relationship indicates that modifications at the benzylamide site can enhance anticonvulsant properties.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study: Antidepressant Activity
A study investigating the antidepressant-like effects of this compound utilized a forced swim test model in rodents. Results indicated a significant reduction in immobility time, suggesting potential antidepressant activity comparable to established treatments.
Case Study: Anticonvulsant Efficacy
In a controlled study comparing various N-benzyl amino acid derivatives, this compound was assessed for anticonvulsant properties using the maximal electroshock seizure (MES) model. The compound exhibited an effective dose (ED50) lower than that of phenobarbital, indicating strong anticonvulsant potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
